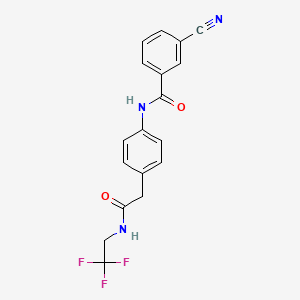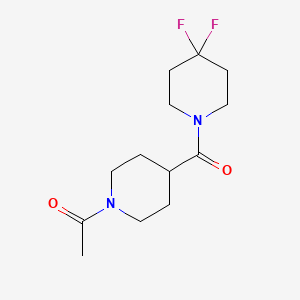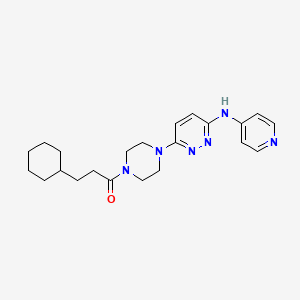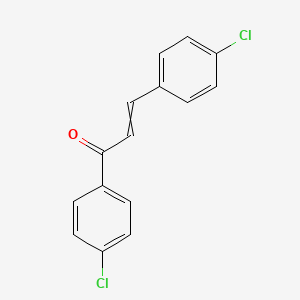![molecular formula C18H22N2O5S B2597492 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide CAS No. 2034998-06-4](/img/structure/B2597492.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide is a useful research compound. Its molecular formula is C18H22N2O5S and its molecular weight is 378.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacology
Synthesis of Analogs : The compound (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(8-(Methylsulfonyl)-8-Azabicyclo[3.2.1]octan-3-yl)acrylamide and its analogs have been synthesized for pharmacological studies. These analogs exhibit varying degrees of serotonin receptor antagonistic activities, particularly towards 5-HT3 receptors (Kawakita et al., 1992).
5-HT3 Receptor Antagonism : Derivatives of this compound show potent antagonistic activity against 5-HT3 receptors, with some variants offering complete protection against cisplatin-induced emesis in animal models (Kuroita et al., 1996).
KCNQ2 Opener Activity : Certain derivatives of this compound, specifically involving the benzo[1,3]dioxol-5-yl moiety, have been identified as potent KCNQ2 openers, contributing to the reduction of neuronal hyperexcitability in rat hippocampal slices (Wu et al., 2004).
Antibacterial and Antifungal Activities : Some derivatives, produced via reaction with nucleophilic reagents containing nitrogen and sulfur, have exhibited moderate activities against antibacterial and antifungal agents (Shiba et al., 2010).
Chemical and Structural Analysis
Conformational and Structural Analysis : Research includes detailed conformational and structural analyses of various analogs, which helps in understanding the stereochemistry and regiochemistry of these compounds (Taniguchi et al., 1978).
Synthetic Pathways and Mechanisms : Studies have focused on the synthetic routes and mechanisms involved in producing these compounds, including oligomerization processes and cycloaddition reactions (Hashimoto & Sumitomo, 1984).
Crystal and Molecular Structure Analysis : The crystal structures of related compounds have been determined, contributing to a deeper understanding of their molecular interactions and potential pharmacological applications (Collin et al., 1986).
Miscellaneous Applications
Muscarinic Activities : Certain derivatives have been studied for their muscarinic ligand potency, indicating potential applications in the study of neurotransmission (Wadsworth et al., 1992).
5-HT4 Receptor Ligand Activity : Some benzimidazolone derivatives, structurally related to the target compound, have been found to act as potent but partial agonists of the 5-HT4 receptor, indicating their potential use in gastrointestinal treatments (Baxter & Clarke, 1992).
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-26(22,23)20-14-4-5-15(20)10-13(9-14)19-18(21)7-3-12-2-6-16-17(8-12)25-11-24-16/h2-3,6-8,13-15H,4-5,9-11H2,1H3,(H,19,21)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGIAPJDAUCBSD-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-Methyl-2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butyl]prop-2-enamide](/img/structure/B2597413.png)
![4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2597415.png)

![4-[4-(4-fluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B2597417.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzo[d]thiazol-2-amine](/img/structure/B2597418.png)
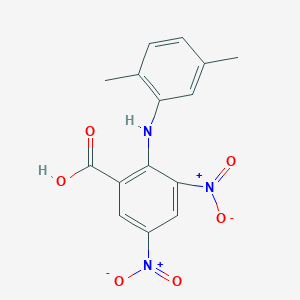
![3-(4-Ethoxyphenyl)-1-[(4-fluorophenyl)amino]urea](/img/structure/B2597423.png)
![2-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2597424.png)
